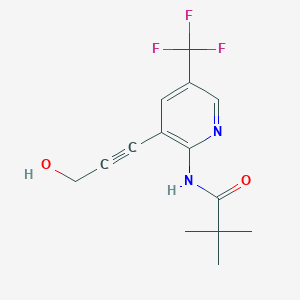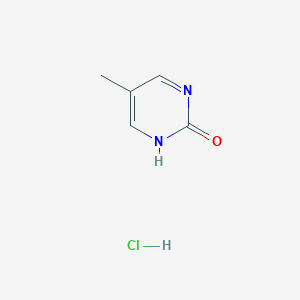
Chlorhydrate de 5-méthylpyrimidin-2-ol
Vue d'ensemble
Description
5-Methyl-2-pyrimidinol hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-pyrimidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-pyrimidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anti-inflammatoires
Le chlorhydrate de 5-méthylpyrimidin-2-ol, en tant que dérivé de la pyrimidine, a été étudié pour ses effets anti-inflammatoires potentiels. Ces composés ont montré des réponses inhibitrices contre l'expression et les activités de médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Les relations structure-activité (RSA) détaillées de ces pyrimidines fournissent des informations sur le développement de nouveaux analogues ayant des activités anti-inflammatoires améliorées et une toxicité minimale .
Propriétés antimicrobiennes
Les dérivés de la pyrimidine, y compris le this compound, sont connus pour présenter une gamme d'effets pharmacologiques, notamment des activités antibactériennes, antivirales et antifongiques . Cela les rend précieux dans la recherche et le développement de nouveaux agents antimicrobiens pouvant être utilisés pour lutter contre diverses infections.
Synthèse de composés hétérocycliques
Le cycle pyrimidinique est une structure commune dans de nombreux composés biologiquement actifs. Le this compound peut servir de précurseur ou d'intermédiaire dans la synthèse de composés hétérocycliques plus complexes, qui sont essentiels en chimie médicinale pour le développement de nouveaux médicaments .
Développement de médicaments thérapeutiques
Les activités biologiques diverses des dérivés de la pyrimidine en font un sujet d'intérêt majeur dans le développement de médicaments thérapeutiques. Ils ont été explorés pour leur potentiel dans le traitement d'une variété de maladies, notamment les troubles psychiatriques, les maladies cardiovasculaires et les cancers .
Chimie des polymères
Dans le domaine de la chimie des polymères, les dérivés de la pyrimidine peuvent être utilisés pour introduire des groupes fonctionnels dans les polymères. Cela peut être réalisé en liant un groupe latéral réactif, tel que le this compound, à un monomère, puis en le polymérisant. Cette méthode permet de créer des polymères ayant des propriétés et des fonctionnalités spécifiques .
Études RSA pour l'optimisation des médicaments
Les études de relations structure-activité (RSA) sont essentielles pour optimiser le profil pharmacologique des médicaments. Le this compound peut être utilisé dans des études RSA pour comprendre la relation entre la structure chimique des dérivés de la pyrimidine et leur activité biologique, conduisant à la conception de médicaments plus efficaces et plus sûrs .
Recherche anticancéreuse
Les dérivés de la pyrimidine se sont montrés prometteurs dans la recherche anticancéreuse en raison de leur capacité à inhiber diverses voies biologiques impliquées dans la progression du cancer. La recherche sur le this compound pourrait conduire au développement de nouveaux agents anticancéreux .
Inhibition enzymatique
Les dérivés de la pyrimidine sont également étudiés pour leurs propriétés inhibitrices enzymatiques. Ils peuvent agir comme inhibiteurs d'enzymes telles que la transcriptase inverse dans le VIH-1 et les protéines kinases des ADN polymérases cellulaires, qui sont des cibles pour les thérapies antivirales et anticancéreuses .
Propriétés
IUPAC Name |
5-methyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYDCQOCPSBFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
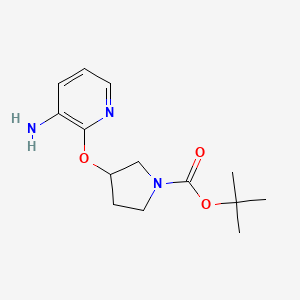
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)


![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)

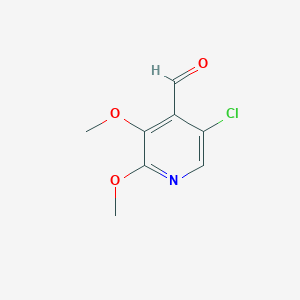
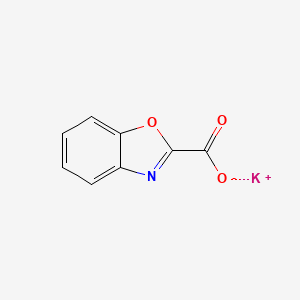
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)
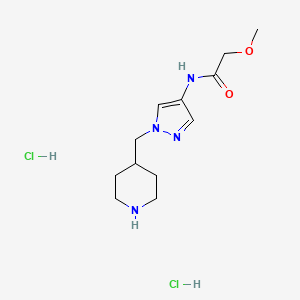
![7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428184.png)
